molecular formula C9H18ClNO2 B6361108 (S)-2-aminonon-8-enoic acid hydrochloride CAS No. 1078627-30-1

(S)-2-aminonon-8-enoic acid hydrochloride

Cat. No.: B6361108
CAS No.: 1078627-30-1
M. Wt: 207.70 g/mol
InChI Key: OMKXKHQRAFCRGI-QRPNPIFTSA-N
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Description

(S)-2-aminonon-8-enoic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative of high value in chemical and pharmaceutical research . The compound features a defined (S)-configuration at the alpha-carbon, ensuring stereoselectivity for asymmetric synthesis and the development of bioactive compounds . Its molecular structure incorporates a C9 alkyl chain terminated with a reactive terminal alkene, providing a versatile handle for further functionalization through cross-coupling or click chemistry reactions . With a molecular formula of C9H18ClNO2 and a molecular weight of 207.70 g/mol, it is supplied as a hydrochloride salt to enhance solubility and stability, making it suitable for various synthetic applications . This building block is particularly valuable in designing novel peptidomimetics and structurally diverse pharmacophores, as its well-defined stereochemistry and high purity support reproducible results in research settings . The terminal alkene group offers researchers a strategic site for structural modification, enabling the exploration of new chemical space in drug discovery programs . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-2-aminonon-8-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h2,8H,1,3-7,10H2,(H,11,12);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKXKHQRAFCRGI-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Evans Asymmetric Azidation (Route A)

The Evans method employs a chiral auxiliary to establish stereochemistry via asymmetric azidation (Scheme 1). The synthesis begins with 8-nonenoic acid (26 ), prepared via Grignard reaction of 8-bromo-1-octene with CO₂. Key steps include:

  • Coupling with Chiral Auxiliary : 8-Nonenoic acid is conjugated to (S)-4-benzyloxazolidin-2-one to form an enolate.

  • Asymmetric Azidation : The enolate reacts with 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide) to introduce the α-azide group with high stereocontrol.

  • Reduction and Protection : Stannous chloride reduces the azide to a primary amine, which is Boc-protected.

  • Auxiliary Cleavage : Lithium hydroxide cleaves the oxazolidinone, yielding (S)-N-Boc-2-aminonon-8-enoic acid (28 ).

Key Data :

  • Yield : 45% over six steps.

  • Enantiomeric Excess (ee) : >99%.

  • Limitations : Multiple protection/deprotection steps and reliance on stoichiometric tin reagents complicate scalability.

Rhodium-Catalyzed Enantioselective Hydrogenation (Route B)

This route leverages transition-metal catalysis for stereochemical control (Scheme 2):

  • Enamine Synthesis : Diethyl 2-acetamidomalonate undergoes monohydrolysis to 29 , followed by Perkin condensation with 6-heptenal to form Z-ethyl 2-acetamido-2,8-nonadienoate (31 ).

  • Hydrogenation : [(COD)Rh((S,S)-Et-DUPHOS)]OTf catalyzes enantioselective hydrogenation of 31 , affording ethyl (S)-2-acetamido-8-nonenoate with 99% ee.

  • Deprotection and Saponification : The acetamide is converted to Boc-protected amine, and the ester is hydrolyzed to 28 .

Key Data :

  • Yield : 60% over five steps.

  • ee : 99%.

  • Advantages : High atom economy and quantitative hydrogenation yields.

  • Limitations : Costly rhodium catalysts and sensitivity to enamine geometry.

Enzymatic Transamination (Patent Route)

A biocatalytic approach avoids heavy metals and simplifies synthesis (Figure 1):

  • Substrate Preparation : 2-Oxonon-8-enoic acid is synthesized via oxidation or ketone formation.

  • Enzymatic Amination : A transaminase enzyme catalyzes the stereoselective transfer of an amine group from an ammonia source to the keto acid, yielding (S)-2-aminonon-8-enoic acid.

  • Hydrochloride Formation : The free amine is treated with HCl to form the hydrochloride salt.

Key Data :

  • Yield : 70% over three steps.

  • ee : >99%.

  • Advantages : Fewer steps, no chiral auxiliaries, and greener chemistry.

  • Challenges : Enzyme availability and optimization of ammonia concentration.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

ParameterEvans AzidationRh HydrogenationEnzymatic
Steps 653
Key Reagent/Catalyst Chiral auxiliaryRh-DUPHOSTransaminase
Overall Yield 45%60%70%
ee >99%99%>99%
Scalability ModerateHighHigh
Cost ModerateHighLow

Optimization and Challenges

Diastereoselectivity in Grignard Reactions

Initial attempts to synthesize 8-nonenoic acid via Grignard reactions faced side reactions, including aza-Cope rearrangements forming seven-membered ring byproducts. Optimization required stringent temperature control and solvent selection.

Catalyst Loading in Hydrogenation

Reducing rhodium catalyst loading to 0.1 mol% maintained efficiency while lowering costs. Substrate purity was critical to prevent catalyst poisoning.

Enzyme Stability and Recycling

Immobilizing transaminases on solid supports improved operational stability and enabled reuse, addressing early scalability concerns.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR : δ 3.6–3.8 ppm (methoxy protons), δ 5.2–5.6 ppm (alkene protons, J = 10–12 Hz).

    • ¹³C NMR : δ 170 ppm (ester carbonyl), δ 125–130 ppm (alkene carbons).

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolved enantiomers, confirming >99% ee.

  • IR Spectroscopy : Peaks at 1740 cm⁻¹ (C=O) and 1650 cm⁻¹ (N-H bend) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-aminonon-8-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The double bond in the carbon chain can be oxidized to form epoxides or diols.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

(S)-2-aminonon-8-enoic acid hydrochloride serves as a building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Biology

Research indicates that this compound plays a role in metabolic pathways and enzyme interactions. It has been studied for its potential to modulate enzyme activity, particularly in relation to viral replication processes .

Medicine

The compound is being explored for its therapeutic potential , particularly as an antiviral agent targeting the hepatitis C virus (HCV) NS3/NS4A protease. This inhibition is crucial for reducing viral replication and could lead to new antiviral therapies . Additionally, its role as a histone deacetylase (HDAC) inhibitor suggests implications in cancer treatment by reactivating silenced tumor suppressor genes .

Industry

In industrial applications, (S)-2-aminonon-8-enoic acid hydrochloride is utilized in producing specialty chemicals and pharmaceuticals. Its versatility makes it valuable in various chemical processes .

Case Studies and Research Findings

Recent studies have highlighted the antiviral properties of (S)-2-aminonon-8-enoic acid hydrochloride:

  • Antiviral Activity Against HCV : In vitro studies demonstrated that analogs of this compound showed low nanomolar potency against the HCV NS3 protease, indicating significant potential for drug development .
  • Cancer Research : As an HDAC inhibitor, it has shown promise in preclinical models for reactivating silenced genes involved in tumor suppression, suggesting potential therapeutic avenues in oncology .

Mechanism of Action

The mechanism of action of (S)-2-aminonon-8-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond in the carbon chain can participate in various chemical reactions, altering the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between (S)-2-aminonon-8-enoic acid hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Potential Applications
(S)-2-aminonon-8-enoic acid hydrochloride C₉H₁₈ClNO₂* ~207.45 (calculated) Not explicitly listed† S-configuration, C8 double bond, HCl salt Peptide synthesis, enzyme inhibitors
(R)-2-aminonon-8-enoic acid hydrochloride C₉H₁₈ClNO₂ ~207.45 Not listed R-configuration enantiomer Comparative pharmacological studies
(S)-8-amino-7-oxononanoic acid hydrochloride C₉H₁₈ClNO₃ 223.697 177408-66-1 Oxo group at C7, amino at C8 Metabolic pathway modulation
(2S)-2-Amino-4-methoxy-butanoic acid HCl C₅H₁₂ClNO₃ 169.61 3311-01-1 Shorter chain (C4), methoxy at C4 Medicinal chemistry intermediates

*Calculated based on the free acid (C₉H₁₇NO₂) + HCl. †The hydrochloride form is referenced in commercial catalogs .

Key Observations:

Stereochemical Differences : The (R)-enantiomer () shares the same molecular formula but differs in configuration, which may lead to divergent binding affinities in chiral environments (e.g., enzyme active sites) .

The methoxy group in (2S)-2-Amino-4-methoxy-butanoic acid HCl () reduces hydrophobicity and may enhance metabolic stability in drug candidates .

Chain Length and Unsaturation : The target compound’s nine-carbon chain and terminal double bond (C8) likely improve membrane permeability compared to shorter-chain analogues like the C5 methoxy derivative .

Pharmacological and Industrial Relevance

  • Enantiomeric Specificity: The (S)-configuration of the target compound may offer advantages in biological systems, as seen in other amino acids where stereochemistry dictates receptor interaction .
  • Hydrochloride Salts: All compared compounds utilize hydrochloride formulations to enhance water solubility, a critical feature for intravenous drug formulations (e.g., Nicardipine Hydrochloride’s acid stability in ) .
  • Commercial Availability: (S)-2-aminonon-8-enoic acid hydrochloride is marketed by suppliers like CymitQuimica (), highlighting its role in research and development.

Biological Activity

(S)-2-aminonon-8-enoic acid hydrochloride, also known as BILN 2061, is a compound of significant interest in medicinal chemistry, particularly for its antiviral properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-2-aminonon-8-enoic acid hydrochloride has the following chemical properties:

  • Molecular Formula : C9H15ClN2O2
  • Molecular Weight : 196.68 g/mol

This compound features a non-linear structure that allows for unique interactions with biological targets, particularly enzymes involved in viral replication.

The primary mechanism through which (S)-2-aminonon-8-enoic acid hydrochloride exerts its biological effects is through inhibition of the hepatitis C virus (HCV) NS3/NS4A protease. This enzyme is crucial for the viral life cycle, and its inhibition leads to a decrease in viral replication.

Key Findings:

  • Inhibition Potency : The compound has shown low nanomolar potency against HCV NS3 protease with an IC50 value of 11 nM and an EC50 value of 71 nM in cell-based assays .
  • Enzymatic Activity : In studies comparing various analogs, the structure of (S)-2-aminonon-8-enoic acid hydrochloride was critical in enhancing its inhibitory efficacy compared to linear analogs .

Biological Targets

(S)-2-aminonon-8-enoic acid hydrochloride interacts with several biological targets:

  • HCV NS3/NS4A Protease : The primary target for antiviral activity.
  • Epigenetic Enzymes : Emerging studies suggest interactions with enzymes involved in epigenetic regulation, although these pathways require further exploration .

Research Studies and Case Studies

Several studies have documented the biological activity of (S)-2-aminonon-8-enoic acid hydrochloride:

StudyFocusFindings
Tsantrizos et al.Antiviral ActivityDemonstrated potent inhibition of HCV replication in vitro .
Levitzki et al.Enzyme InhibitionIdentified interactions with epigenetic enzymes, suggesting broader applications .
BenchChemBiological TargetsReported interactions with various proteins, indicating potential off-target effects .

Case Study: Clinical Development

BILN 2061, derived from (S)-2-aminonon-8-enoic acid hydrochloride, progressed to clinical trials due to its promising efficacy in reducing HCV viral loads in infected patients. Phase I trials indicated a favorable safety profile and significant antiviral activity .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of (S)-2-aminonon-8-enoic acid hydrochloride are characterized by:

  • Absorption : Rapidly absorbed following administration.
  • Metabolism : Primarily metabolized by liver enzymes, which may influence drug-drug interactions.
  • Excretion : Predominantly excreted via urine.

Safety studies have indicated minimal adverse effects at therapeutic doses; however, long-term safety data remain limited.

Q & A

Q. What are the optimal synthetic routes for (S)-2-aminonon-8-enoic acid hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer :

  • Synthetic Pathways : The compound can be synthesized via asymmetric catalysis or resolution of racemic mixtures. For example, enantioselective hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) can yield the (S)-enantiomer with >95% enantiomeric excess (e.e.) .
  • Purity Control : Use chiral HPLC with columns like Chiralpak® IA/IB and mobile phases containing hexane/isopropanol (90:10) to verify enantiomeric purity. LC-MS or NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) should confirm structural integrity .
  • Challenges : Residual solvents (e.g., DMF, THF) must be minimized via rotary evaporation and lyophilization, monitored by GC-MS .

Q. How should researchers characterize the physicochemical stability of (S)-2-aminonon-8-enoic acid hydrochloride under varying conditions?

Methodological Answer :

  • Stability Studies : Conduct accelerated stability testing at 40°C/75% RH (ICH guidelines) for 6 months. Monitor degradation via HPLC-UV at 220 nm.
  • Critical Factors : Hydrolysis at the α,β-unsaturated ester moiety is a key degradation pathway. Buffered solutions (pH 1.2–7.4) at 37°C can identify pH-sensitive degradation products .
  • Analytical Tools : Use FTIR to detect carbonyl group changes and mass spectrometry to identify degradation byproducts (e.g., decarboxylated derivatives) .

Q. What analytical techniques are recommended for quantifying (S)-2-aminonon-8-enoic acid hydrochloride in biological matrices?

Methodological Answer :

  • Extraction : Solid-phase extraction (SPE) using C18 cartridges with 0.1% formic acid in methanol as eluent improves recovery rates (>85%) .
  • Quantification : LC-MS/MS with a triple quadrupole system in multiple reaction monitoring (MRM) mode. Optimize transitions (e.g., m/z 218 → 154 for the parent ion) .
  • Validation : Follow FDA guidelines for linearity (1–100 ng/mL), precision (RSD <15%), and matrix effect evaluation using isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogues) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across in vitro and in vivo models?

Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell line specificity, serum protein binding). For example, discrepancies in IC50_{50} values may arise from differential protein binding in fetal bovine serum (FBS) vs. human serum albumin (HSA) .
  • Mechanistic Studies : Use CRISPR knockouts or siRNA silencing to identify target pathways (e.g., AMPK/mTOR) in conflicting models .
  • Meta-Analysis : Apply statistical tools like ANOVA with post-hoc Tukey tests to evaluate inter-study variability. Public databases (e.g., PubChem BioAssay) can contextualize results .

Q. What strategies are effective for studying the compound’s interaction with lipid bilayers or membrane-bound receptors?

Methodological Answer :

  • Biophysical Assays : Surface plasmon resonance (SPR) with immobilized lipid bilayers or receptor extracellular domains (e.g., GPCRs) to measure binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) .
  • Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) can predict partitioning into lipid bilayers. Validate with fluorescence anisotropy using Laurdan probes .
  • Advanced Imaging : Cryo-EM or confocal microscopy with fluorescently tagged derivatives (e.g., FITC-conjugated analogues) to visualize subcellular localization .

Q. How can researchers design in vivo pharmacokinetic studies to address species-specific metabolic differences?

Methodological Answer :

  • Species Selection : Prioritize rodents (mice/rats) for initial ADME studies, but validate in higher species (e.g., minipigs) due to cytochrome P450 isoform variations (e.g., CYP3A4 vs. CYP3A12) .
  • Dosing Regimens : Use cassette dosing (N-in-1) to assess bioavailability and first-pass metabolism. Monitor plasma levels via serial microsampling (20 µL) to reduce animal use .
  • Metabolite ID : High-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect phase I/II metabolites. Compare with human hepatocyte incubations .

Q. What experimental approaches are suitable for elucidating the compound’s role in modulating enzymatic activity (e.g., aminotransferases)?

Methodological Answer :

  • Kinetic Assays : Use stopped-flow spectroscopy to measure real-time enzyme inhibition (e.g., for alanine aminotransferase). Fit data to Michaelis-Menten or allosteric models .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .
  • Structural Biology : Co-crystallize the compound with target enzymes (e.g., X-ray diffraction at 1.8 Å resolution) to identify binding pocket interactions .

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